2-ethyl-4-fluorobenzaldehyde
Description
Significance of Fluorinated Aromatic Aldehydes in Contemporary Organic Chemistry Research
Fluorinated aromatic aldehydes are a cornerstone in modern organic chemistry, serving as versatile building blocks for the synthesis of complex molecules. The incorporation of fluorine into aromatic systems can dramatically alter the physical, chemical, and biological properties of the resulting compounds. numberanalytics.comresearchgate.net Fluorine's high electronegativity can influence the reactivity of the aldehyde group and the aromatic ring, often enhancing properties like metabolic stability and bioavailability in medicinal chemistry. nih.gov This makes fluorinated aromatic aldehydes highly valuable starting materials in the development of pharmaceuticals and agrochemicals. numberanalytics.comcas.cn Their utility also extends to materials science, where they are used to create polymers with enhanced thermal stability and chemical resistance. numberanalytics.com
Overview of the Research Landscape for Substituted Benzaldehydes
The study of substituted benzaldehydes is a vast and active area of research. Scientists investigate how different substituent groups on the benzene (B151609) ring influence the reactivity of the aldehyde. These substituents can be either electron-donating or electron-withdrawing, which in turn affects the electron density of the aromatic ring and the carbonyl carbon. wikipedia.org This modulation of electronic properties is crucial for controlling the outcomes of various chemical reactions, such as nucleophilic additions and condensations. researchcommons.org Research in this area is not only fundamental to understanding chemical reactivity but also has practical applications in the synthesis of a wide array of organic compounds, including pharmaceuticals, fragrances, and dyes. nih.gov
Specific Academic Relevance of the Ethyl and Fluoro Substituents in Aromatic Systems
The ethyl and fluoro substituents in the 2-ethyl-4-fluorobenzaldehyde molecule each impart distinct and academically relevant characteristics.
The fluoro group at the para-position is a halogen with unique properties. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which can make the aldehyde carbon more electrophilic. wikipedia.org However, it also has a resonance effect (+M) where its lone pairs can donate electron density to the aromatic ring. sigmaaldrich.com This dual nature makes the influence of fluorine on aromatic reactivity a subject of ongoing study. In many cases, the para-fluoro substituent is known to enhance the rate of reactions at the aldehyde group compared to unsubstituted benzaldehyde (B42025).
The ethyl group at the ortho-position is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I). oup.com Its presence can increase the electron density of the aromatic ring. However, its position ortho to the aldehyde group also introduces a significant steric effect. oup.com This steric hindrance can influence the approach of reagents to the aldehyde, potentially affecting reaction rates and the stereochemistry of products. The interplay between the electronic-donating nature and the steric bulk of the ortho-ethyl group is a key aspect of its academic relevance.
Historical Context of Fluorinated Aromatic Synthesis and Applications in Research
The synthesis of fluorinated aromatic compounds has a rich history, with early methods being challenging due to the high reactivity of elemental fluorine. nih.gov A significant breakthrough came with the development of the Balz-Schiemann reaction, which provided a more controlled method for introducing fluorine into an aromatic ring via diazonium salts. nih.gov Another key historical development was the use of halogen exchange (Halex) reactions, where a different halogen, typically chlorine, is replaced by fluorine using a fluoride (B91410) salt. nih.gov
The applications of fluorinated aromatic compounds in research have expanded significantly over time. Initially driven by the needs of the Manhattan Project, the unique properties of organofluorine compounds led to their investigation in a wide range of fields. nih.gov In modern times, their importance in medicinal chemistry and materials science is well-established, with a significant number of pharmaceuticals and agrochemicals containing fluorine. cas.cnbeilstein-journals.org
Scope and Objectives of Academic Investigations into this compound
While dedicated research solely focused on this compound is not extensively documented in publicly available literature, the scope of academic investigations into this compound can be inferred from the study of related molecules. The primary objectives of such research would likely include:
Synthesis and Optimization: Developing efficient and scalable synthetic routes to this compound. This could involve exploring various starting materials and reaction conditions to maximize yield and purity.
Reactivity Studies: Investigating the reactivity of the aldehyde group in the presence of the ortho-ethyl and para-fluoro substituents. This would involve studying its participation in common aldehyde reactions such as the Knoevenagel condensation, Wittig reaction, and reductive amination. researchgate.net
Probing Steric and Electronic Effects: Using this compound as a model system to further understand the interplay of steric hindrance from the ortho-ethyl group and the electronic effects of the para-fluoro group on the reactivity of the benzaldehyde moiety.
Exploration as a Building Block: Utilizing this compound as a starting material for the synthesis of more complex and potentially biologically active molecules. The unique substitution pattern could lead to novel scaffolds for drug discovery and materials science. numberanalytics.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| Molecular Formula | C₉H₉FO | sigmaaldrich.com |
| Molecular Weight | 152.17 g/mol | sigmaaldrich.com |
| CAS Number | 1289089-09-3 | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
Properties
CAS No. |
1289089-09-3 |
|---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 4 Fluorobenzaldehyde
Established Synthetic Routes to 2-Ethyl-4-fluorobenzaldehyde
The established methodologies for preparing this compound can be broadly categorized into multistep convergent syntheses, functional group interconversions on pre-existing aromatic systems, and halogen-exchange reactions.
Multistep syntheses allow for the methodical construction of the target molecule from readily available starting materials. These routes involve a sequence of reactions to introduce the required substituents—the ethyl group, the fluorine atom, and the aldehyde function—onto the benzene (B151609) ring.
A representative strategy might begin with a simple fluorinated aromatic compound, such as m-difluorobenzene or a fluorotoluene derivative. google.comias.ac.in The synthesis proceeds through a series of steps that may include:
Introduction of the Ethyl Group: This can be achieved via Friedel-Crafts alkylation or through cross-coupling reactions on a halogenated precursor.
Introduction of the Formyl Group: This is often the final step, converting a precursor like 2-ethyl-4-fluorotoluene or 1-bromo-2-ethyl-4-fluorobenzene (B44997) into the desired aldehyde. google.com
An example of such a pathway involves the bromination of a substituted fluorotoluene, followed by a Grignard reaction and subsequent formylation to yield the aldehyde. google.com This approach provides precise control over the regiochemistry of the final product.
Table 1: Example of a Multistep Synthetic Sequence
| Step | Reaction | Precursor Example | Reagents | Product |
| 1 | Bromination | m-Trifluoromethyl fluorobenzene | Acid, Brominating agent | 2-Bromo-5-fluoro-trifluoromethyl toluene |
| 2 | Grignard/Formylation | 2-Bromo-5-fluoro-trifluoromethyl toluene | Mg, Organic Solvent, DMF | 2-Trifluoromethyl-4-fluorobenzaldehyde |
This table illustrates a parallel synthesis for a related compound, demonstrating the multistep approach. google.com
These syntheses start with an aromatic molecule that already contains the 2-ethyl-4-fluoro-phenyl core. The aldehyde functionality is then introduced by modifying a different functional group already present on the ring. researchgate.net
One of the most direct methods for synthesizing aromatic aldehydes is the oxidation of a benzylic methyl or methylene (B1212753) group. In the context of this compound, a suitable precursor would be 2-ethyl-4-fluorotoluene. The methyl group at position 1 can be selectively oxidized to an aldehyde.
Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or catalytic air oxidation. google.com Fungal metabolism has also been shown to oxidize the methyl group of fluorotoluene derivatives to the corresponding benzoic acids, which are closely related oxidized products. nih.gov A more controlled oxidation is required to stop at the aldehyde stage. For instance, the oxidation of fluorotoluenes to their corresponding benzoic acids can be achieved using hydrogen peroxide and a bromide source. google.com Milder conditions are necessary to isolate the aldehyde intermediate.
Table 2: Common Oxidation Strategies for Toluene Derivatives
| Oxidation Method | Typical Oxidant(s) | Precursor Type | Product |
| Strong Oxidation | KMnO₄, K₂Cr₂O₇ | Substituted Toluene | Substituted Benzoic Acid |
| Catalytic Oxidation | Co⁴⁺, Cu²⁺, Air, Peroxides | Substituted Toluene | Substituted Benzaldehyde (B42025)/Benzoic Acid |
| Radical Oxidation | H₂O₂, HBr, Radical Initiator | Fluorotoluene | Fluorobenzoic Acid google.com |
The reduction of carboxylic acid derivatives or nitriles offers another pathway to aldehydes. Starting with 2-ethyl-4-fluorobenzonitrile, a partial reduction can yield this compound.
The catalytic reduction of benzonitrile (B105546) derivatives to benzaldehydes can be achieved using hydrogen gas in the presence of a nickel-aluminum catalyst, such as Raney Nickel. google.com This reaction is typically carried out in the presence of water and an acid. google.com Similarly, a more reactive carboxylic acid derivative, such as 2-ethyl-4-fluorobenzoyl chloride, can be reduced to the aldehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H). A partial reduction of the nitrile unit in a related synthesis was successfully performed using Raney-Ni under transfer hydrogenation conditions. beilstein-journals.org
Table 3: Reduction of Benzonitriles to Benzaldehydes
| Precursor | Catalyst | Reagents | Temperature | Product |
| Benzonitrile Derivative | Raney Nickel | H₂, Water, Acid | 60°C - 90°C | Benzaldehyde Derivative google.com |
The formylation of an organometallic intermediate is a highly effective method for introducing an aldehyde group. This route typically starts with a halogenated precursor, such as 1-bromo-2-ethyl-4-fluorobenzene.
The process involves two main steps:
Formation of a Grignard Reagent: The aryl bromide reacts with magnesium metal in an ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 2-ethyl-4-fluorophenylmagnesium bromide. walisongo.ac.idyoutube.com
Formylation: The prepared Grignard reagent is then reacted with a formylating agent, most commonly N,N-dimethylformamide (DMF). google.comwalisongo.ac.id A subsequent acidic workup hydrolyzes the intermediate to produce the final aldehyde, this compound. walisongo.ac.id
This method is widely used due to its reliability and the commercial availability of the necessary precursors. google.comwalisongo.ac.id
Table 4: General Scheme for Grignard Formylation
| Step | Description | Reactants | Key Conditions |
| 1 | Grignard Reagent Formation | Aryl Halide (e.g., 1-bromo-2-ethyl-4-fluorobenzene), Mg | Anhydrous ether solvent |
| 2 | Formylation & Hydrolysis | Grignard Reagent, DMF, then H₃O⁺ | Low temperature for DMF addition |
The halogen-exchange (Halex) reaction is a powerful tool in organofluorine chemistry, particularly for synthesizing aromatic fluorine compounds. google.com This process involves the substitution of a chlorine or bromine atom with fluorine. To synthesize this compound via this route, one would start with a precursor such as 2-ethyl-4-chlorobenzaldehyde.
The reaction is typically performed using an alkali metal fluoride (B91410), such as potassium fluoride (KF), as the fluorinating agent. google.comresearchgate.net The efficiency of the reaction is often enhanced by the use of a phase-transfer catalyst (e.g., tetraphenylphosphonium (B101447) bromide) and a high-boiling point aprotic solvent (e.g., nitrobenzene, sulfolane). researchgate.netresearchgate.net The presence of the aldehyde group activates the aromatic ring towards nucleophilic substitution, facilitating the exchange of the halogen at the para-position. google.comgoogle.com This method is of significant industrial importance for producing various fluorobenzaldehydes. google.comwikipedia.org
Table 5: Conditions for Halogen-Exchange (Halex) Fluorination
| Precursor Example | Fluorinating Agent | Catalyst System | Solvent | Key Feature |
| 4-Chlorobenzaldehyde | Potassium Fluoride (KF) | Tetraphenylphosphonium halide, 18-crown-6 | Aprotic Solvents | Good yields for various derivatives researchgate.net |
| 2,6-Dichlorobenzaldehyde | Potassium Fluoride (KF) | Ph₄PBr, Acetone-furan crown ether | Nitrobenzene | Kinetically studied process researchgate.net |
| 2,4-Dichlorobenzaldehyde | Potassium Fluoride (KF) | Phase-transfer catalyst | Sulfolane | Described in patent literature google.com |
Functional Group Interconversions on Pre-functionalized Aromatic Systems
Novel and Emerging Synthetic Approaches
Recent advancements in organic synthesis have provided a diverse toolkit for the preparation of functionalized aromatic compounds. These methods offer potential pathways for the efficient and selective synthesis of this compound.
Transition Metal-Catalyzed Coupling Reactions in Fluorinated Aromatic Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a plausible strategy would involve the coupling of a suitable organometallic reagent with a halogenated fluorobenzaldehyde derivative. For instance, a palladium-catalyzed Suzuki-Miyaura or Negishi coupling could be employed.
A hypothetical Suzuki-Miyaura coupling reaction could involve the reaction of 2-bromo-4-fluorobenzaldehyde (B1271550) with an ethylboronic acid derivative in the presence of a palladium catalyst and a base. The catalytic cycle typically involves the oxidative addition of the palladium(0) complex to the aryl halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. chemie-brunschwig.ch The choice of ligands for the palladium catalyst is crucial for achieving high efficiency and selectivity.
Similarly, a direct C-H functionalization approach represents a more atom-economical strategy. For example, a palladium-catalyzed ortho-C–H fluorination of a benzaldehyde derivative using a transient directing group has been described. beilstein-journals.org While this specific example focuses on fluorination, the principle of directed C-H activation could be adapted for ethylation.
Table 1: Potential Transition Metal-Catalyzed Reactions for this compound Synthesis
| Reaction Type | Hypothetical Reactants | Catalyst System (Example) | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Bromo-4-fluorobenzaldehyde + Ethylboronic acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Well-established, high functional group tolerance. |
| Negishi Coupling | 2-Iodo-4-fluorobenzaldehyde + Ethylzinc chloride | PdCl₂(dppf) | Often proceeds under mild conditions with high yields. |
Stereoselective and Regioselective Synthesis Strategies
Achieving the correct substitution pattern (regioselectivity) is paramount in the synthesis of this compound. The directing effects of the existing substituents on the aromatic ring play a crucial role in electrophilic aromatic substitution reactions. However, for more precise control, modern synthetic methods are preferred.
A multicomponent reaction strategy offers a convergent and efficient approach. For instance, a three-component condensation involving a β-ketonitrile, 4-fluorobenzaldehyde (B137897), and a secondary cyclic amine has been reported to yield α-arylidenenitriles. mdpi.com While not directly yielding the target compound, such strategies highlight the potential for constructing highly substituted aromatic rings in a controlled manner.
Furthermore, regioselective condensation reactions can be controlled by the choice of catalyst. For example, the use of BF₃–Et₂O has been shown to direct the condensation of aromatic aldehydes with poly-carbonyl compounds with high regioselectivity. jst.go.jp This principle could be applied in a multi-step synthesis towards this compound.
Olefination Reactions for Introducing Fluoro-Substituted Alkenes (e.g., Wittig-type reactions)
Olefination reactions, such as the Wittig reaction and its modifications, are fundamental for the formation of carbon-carbon double bonds and can be instrumental in the synthesis of precursors to this compound. While these reactions typically produce alkenes, subsequent functional group transformations can lead to the desired aldehyde.
The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with a carbonyl compound. tandfonline.com A one-pot, fluoride-promoted Wittig reaction has been developed for the synthesis of α,β-unsaturated esters from aldehydes. tandfonline.comresearchgate.net This methodology could be adapted to react with a precursor ketone to introduce the ethyl group as part of an alkene, which could then be cleaved to form the aldehyde.
The Julia-Kocienski olefination is another powerful tool for the synthesis of fluorinated alkenes. thieme-connect.comcas.cnnih.gov This reaction utilizes heteroaryl sulfones and offers a modular approach to assembling complex molecules. nih.gov The reaction of a fluorinated sulfone with a carbonyl compound can produce fluoroalkenes with varying stereoselectivity depending on the reaction conditions. nih.gov
Table 2: Application of Olefination Reactions in Related Syntheses
| Reaction | Reactants (General) | Product Type | Relevance |
|---|---|---|---|
| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Alkene | Can be used to construct the carbon skeleton prior to aldehyde formation. tandfonline.com |
Photochemical and Electrochemical Methods for Aromatic Functionalization
Photochemical and electrochemical methods are emerging as powerful and sustainable alternatives to traditional synthetic transformations. These methods often proceed under mild conditions and can offer unique reactivity and selectivity.
Photochemical C-H fluorination provides a direct route to introduce fluorine atoms into aromatic rings. nih.govbeilstein-journals.org For example, the direct photochemical synthesis of substituted benzo[b]fluorenes from alkyne-bearing chalcones has been demonstrated using UV-A light. nih.gov While this leads to a different scaffold, it showcases the potential of light-induced transformations. Catalyst-free photochemical fluorination of the C-H bonds of aromatic carbonyl compounds has also been reported, where benzaldehydes can be converted to the corresponding benzoyl fluorides. chemrxiv.org
Electrochemical synthesis offers another green approach. The electrochemical fluorination of organic compounds has been studied for decades, and recent advances have focused on selective fluorination. cecri.res.inresearchgate.net For instance, a scalable, dehydrogenative, and electrochemical synthesis of highly fluorinated orthoesters from 1,3-benzodioxoles has been reported. d-nb.infonih.gov Such methods could potentially be adapted for the selective functionalization of fluorinated aromatic precursors.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of less hazardous chemicals, safer solvents, and more energy-efficient processes.
Solvent-Free or Environmentally Benign Solvent Systems
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted under thermal conditions or with mechanical milling, can lead to higher efficiency, easier product isolation, and reduced waste. arkat-usa.orgsemanticscholar.orgthieme-connect.com For example, the Knoevenagel condensation of aromatic aldehydes with active methylene compounds has been successfully carried out under solvent-free conditions. scirp.org The Willgerodt-Kindler reaction for the synthesis of thioamides from aromatic aldehydes has also been performed under catalyst- and solvent-free conditions. researchgate.net
The use of environmentally benign solvents, such as water or ionic liquids, is another important aspect of green chemistry. The synthesis of pyrimidine (B1678525) derivatives has been achieved using citrus extract in an aqueous medium, demonstrating a green approach. pjoes.com Three-component reactions for the synthesis of 2-amino-3-cyano-4H-pyran derivatives have been described under mechanochemical ball milling conditions, which is a solvent-free technique. rsc.orgrsc.org
Table 3: Examples of Green Chemistry Approaches in Aromatic Aldehyde Reactions
| Reaction Type | Conditions | Green Aspect | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Solvent-free, ultrasonic irradiation | Avoids toxic solvents, mild conditions. | scirp.org |
| Willgerodt-Kindler Reaction | Catalyst- and solvent-free | High atom economy, no catalyst or solvent waste. | researchgate.net |
| Synthesis of Pyrimidines | Aqueous citrus extract | Use of a natural, renewable catalyst and benign solvent. | pjoes.com |
Catalyst Development for Sustainable Production
The sustainable production of this compound is contingent on the development of highly efficient and environmentally benign catalysts. Research in this area targets the replacement of traditional stoichiometric reagents, which generate significant waste, with recyclable and selective catalytic systems. Two primary synthetic pathways illustrate this trend: the catalytic formylation of 1-ethyl-3-fluorobenzene (B1590456) and the catalytic oxidation of 2-ethyl-4-fluorotoluene.
In formylation reactions, traditional Lewis acids like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) are often used in stoichiometric amounts, leading to difficult workups and substantial waste streams. jst.go.jp The development of solid acid catalysts represents a significant step towards more sustainable processes. ias.ac.inresearchgate.net These heterogeneous catalysts, such as zeolites (like H-beta) or metal oxides supported on silica (B1680970) (e.g., MoO₃/SiO₂), can be easily separated from the reaction mixture and potentially recycled. ias.ac.inresearchgate.net For the synthesis of related fluorinated aromatics, these solid acids have demonstrated high regioselectivity and stability, offering a cleaner alternative to conventional methods. ias.ac.inresearchgate.net
For the oxidation route, catalysts based on transition metals are paramount. Vanadium and manganese oxides are particularly effective for the selective oxidation of alkylbenzenes. nih.govect-journal.kz For instance, VO²⁺ species immobilized on a magnetic core-shell support (Fe₃O₄@SiO₂) have been used for the aerobic oxidation of ethylbenzene (B125841) at room temperature, showcasing a highly efficient and recoverable catalyst system. nih.gov Such systems, which can utilize molecular oxygen or mild oxidants like tert-butyl hydroperoxide (TBHP) instead of stoichiometric permanganate or dichromate, significantly improve the environmental profile of the synthesis. nih.gov The development of catalysts that function efficiently in green solvents like water further enhances the sustainability of the process. nih.gov
Below is a table comparing potential catalytic systems for analogous reactions relevant to the synthesis of this compound.
| Catalytic System | Reaction Type | Substrate Example | Key Advantages | Relevant Findings |
| H-beta (Zeolite) | Nitration (Electrophilic Aromatic Substitution) | 3-Fluorotoluene | Heterogeneous, recyclable, high regioselectivity, clean process. | Showed 79% conversion with high selectivity and no significant loss of activity after 5 cycles. ias.ac.inresearchgate.net |
| MoO₃/SiO₂ | Nitration (Electrophilic Aromatic Substitution) | 2-Fluorotoluene | Heterogeneous, high acidity, effective under mild conditions. | Achieved 55% conversion with ~90% selectivity for the desired isomer. ias.ac.inresearchgate.net |
| VO²⁺@SiO₂@Fe₃O₄ | C-H Oxidation | Ethylbenzene | Magnetically separable, works in water, uses O₂ or TBHP, room temperature operation. | Demonstrated high conversion and selectivity; catalyst is reusable and eco-friendly. nih.gov |
| AlCl₃ / TiCl₄ | Formylation | Fluorobenzene | High reactivity, well-established methods. | Effective but requires stoichiometric amounts, leading to significant waste. jst.go.jp |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved energy efficiency compared to conventional heating methods. smolecule.commdpi.com While specific microwave-assisted protocols for the synthesis of this compound are not prominently documented, the principles can be applied to its plausible synthetic routes.
For instance, the formylation of 1-ethyl-3-fluorobenzene could be significantly enhanced using microwave irradiation. Vilsmeier-Haack type reactions, which involve a formylating agent derived from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), often require elevated temperatures and several hours to complete. rsc.org The application of microwave heating could drastically reduce the reaction time from hours to minutes, as has been demonstrated in the synthesis of various heterocyclic compounds from substituted aldehydes. mdpi.com Similarly, condensation reactions involving 4-fluorobenzaldehyde as a starting material have been shown to be highly efficient under microwave irradiation, sometimes in solvent-free conditions, which further enhances the green credentials of the process. smolecule.comsemanticscholar.org
The table below summarizes findings from microwave-assisted syntheses of related compounds, illustrating the potential conditions applicable to the synthesis of this compound or its derivatives.
| Reaction Type | Reactant(s) | Microwave Conditions | Reaction Time | Yield | Reference |
| Oxadiazole Synthesis | 4-Fluorobenzaldehyde, Hydrazide | 100°C | 10-20 min | High | researchgate.net |
| Horner-Wadsworth-Emmons | 4-Fluorobenzaldehyde, Triethyl phosphonoacetate | 140°C | 20 min | 88-98% | acs.org |
| Pyrazole Synthesis | Bis-chalcone (from 4-fluorobenzaldehyde), Hydrazine (B178648) hydrate | 800W | 6-8 min | High | semanticscholar.org |
| Formimidate Synthesis | 2-Amino-3-carbonitrile, Triethyl orthoformate | 120W, 150°C | 20 min | 88-95% | mdpi.com |
Chemical Reactivity and Transformation Pathways of 2 Ethyl 4 Fluorobenzaldehyde
Reactions Involving the Aldehyde Functional Group
The carbonyl carbon of the aldehyde group in 2-ethyl-4-fluorobenzaldehyde is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to many of its synthetic applications.
Nucleophilic Addition Reactions (e.g., Knoevenagel condensation, Wittig reactions)
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com While specific studies on this compound are not prevalent, the reactivity of similar compounds, such as 4-fluorobenzaldehyde (B137897), provides insight. For instance, the Knoevenagel condensation of 4-fluorobenzaldehyde with ethyl acetoacetate (B1235776) in the presence of piperidine (B6355638) and trifluoroacetic acid in refluxing benzene (B151609) yields ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate. mdpi.com A similar outcome is expected for this compound, where it would react with active methylene compounds like malonic esters or β-diketones to form α,β-unsaturated products. The reaction proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final unsaturated product. nih.gov
Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.org The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to convert the carbonyl group into a carbon-carbon double bond, yielding 1-ethyl-4-fluoro-2-vinylbenzene. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used; unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.orglumenlearning.com
Below is a table summarizing representative nucleophilic addition reactions.
| Reaction | Nucleophile | Expected Product with this compound |
| Knoevenagel Condensation | Diethyl malonate | Diethyl 2-((2-ethyl-4-fluorophenyl)methylene)malonate |
| Wittig Reaction | Methyltriphenylphosphonium bromide/base | 1-Ethyl-4-fluoro-2-vinylbenzene |
Condensation Reactions with Nitrogen Nucleophiles (e.g., imine, hydrazone, oxime formation)
The aldehyde group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. pressbooks.pubncert.nic.in
Imine Formation: The reaction with primary amines yields imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. pressbooks.pub For example, reacting this compound with a primary amine like aniline (B41778) would produce the corresponding N-(2-ethyl-4-fluorobenzylidene)aniline. The reaction rate is typically optimal under weakly acidic conditions (pH 4-5). lumenlearning.com
Hydrazone Formation: Hydrazones are formed through the reaction of this compound with hydrazine (B178648) or its substituted derivatives. nih.gov These reactions are analogous to imine formation. For instance, the condensation of 4-fluorobenzaldehyde with isoniazid (B1672263) (isonicotinic acid hydrazide) in ethanol (B145695) produces the corresponding hydrazone. mdpi.com A similar reaction with this compound would yield N'-(2-ethyl-4-fluorobenzylidene)isonicotinohydrazide.
Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) results in the formation of an oxime. niscpr.res.in This reaction can be carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base. The synthesis of 4-fluorobenzaldehyde oxime has been reported with high yield by reacting 4-fluorobenzaldehyde with hydroxylamine hydrochloride. niscpr.res.inbiosynth.com
The following table presents examples of condensation reactions with nitrogen nucleophiles.
| Nucleophile | Product Type | Expected Product with this compound |
| Aniline | Imine (Schiff Base) | N-(2-ethyl-4-fluorobenzylidene)aniline |
| Hydrazine | Hydrazone | This compound hydrazone |
| Hydroxylamine | Oxime | This compound oxime |
Oxidation and Reduction Pathways of the Aldehyde Moiety
Oxidation: The aldehyde group of this compound can be readily oxidized to a carboxylic acid. ncert.nic.in Various oxidizing agents can achieve this transformation, including potassium permanganate (B83412), chromic acid, and milder reagents like Tollens' reagent. ncert.nic.in A method for the anaerobic oxidation of aldehydes to carboxylic acids using iron(III) nitrate (B79036) under hydrothermal conditions has also been reported, which could be applicable to this compound. nih.gov The product of this oxidation would be 2-ethyl-4-fluorobenzoic acid.
Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.in Catalytic hydrogenation can also be employed. The reduction of this compound would yield (2-ethyl-4-fluorophenyl)methanol.
This table summarizes the oxidation and reduction pathways.
| Reaction Type | Reagent | Product |
| Oxidation | Potassium permanganate (KMnO₄) | 2-Ethyl-4-fluorobenzoic acid |
| Reduction | Sodium borohydride (NaBH₄) | (2-Ethyl-4-fluorophenyl)methanol |
Multi-Component Reactions (e.g., Biginelli reaction)
This compound can participate in multi-component reactions, where three or more reactants combine in a single step to form a complex product. The Biginelli reaction is a prime example, involving the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgtaylorandfrancis.com This acid-catalyzed reaction produces dihydropyrimidinones or their thio-analogs. nih.govunair.ac.id While specific examples with this compound are not widely reported, its participation in this reaction would be expected to yield a 4-(2-ethyl-4-fluorophenyl)-substituted dihydropyrimidinone derivative, a scaffold of interest in medicinal chemistry. taylorandfrancis.comnih.gov
Reactions of the Aromatic Ring
The substituents on the benzene ring of this compound, namely the ethyl group, the fluoro group, and the formyl group, direct the regioselectivity of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions
The ethyl group is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. The formyl (aldehyde) group is a meta-directing deactivator. The combined influence of these groups will determine the position of incoming electrophiles. The ortho- and para-directing effects of the ethyl and fluoro groups will compete with the meta-directing effect of the formyl group. Generally, activating groups have a stronger directing influence than deactivating groups.
Considering the positions on the aromatic ring relative to the formyl group at position 1:
Position 2 is occupied by the ethyl group.
Position 3 is meta to the formyl group and ortho to the ethyl group.
Position 4 is occupied by the fluorine atom.
Position 5 is meta to the formyl group, meta to the ethyl group, and ortho to the fluorine group.
Position 6 is ortho to the formyl group.
Given that the ethyl and fluoro groups are ortho, para-directing, and the formyl group is meta-directing, electrophilic attack is most likely to occur at the positions activated by the ortho, para-directors and meta to the deactivating formyl group. Therefore, substitution at position 5 is plausible due to the ortho-directing effect of the fluorine atom and the meta-directing effect of the aldehyde. Substitution at position 3 is also possible, being ortho to the activating ethyl group and meta to the aldehyde. Steric hindrance from the adjacent ethyl group might influence the regioselectivity.
For example, in a nitration reaction , using a mixture of nitric acid and sulfuric acid, the nitro group would be expected to be introduced at either position 3 or 5, leading to the formation of 2-ethyl-4-fluoro-3-nitrobenzaldehyde or 2-ethyl-4-fluoro-5-nitrobenzaldehyde.
Similarly, in halogenation reactions (e.g., bromination with Br₂ and a Lewis acid catalyst like FeBr₃), the halogen would be expected to substitute at one of these activated positions. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Fluorine Atom
The fluorine atom at the C4 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the aldehyde group, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion to restore aromaticity. libretexts.orgcore.ac.uk In the context of SNAr, fluoride is often an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is typically the rate-determining step. youtube.com
The fluorine atom can be readily displaced by various primary and secondary amines. masterorganicchemistry.com The reaction typically occurs under basic conditions or at elevated temperatures. The aldehyde group, being para to the fluorine, effectively stabilizes the anionic intermediate required for this substitution. masterorganicchemistry.comlibretexts.org While specific studies on this compound are not extensively documented, the principles of SNAr on similar fluorobenzaldehydes are well-established. nih.gov For instance, reactions of 4-fluorobenzaldehyde with amines like morpholine (B109124) and piperidine proceed to yield the corresponding 4-aminobenzaldehyde (B1209532) derivatives.
| Amine Nucleophile | Expected Product | Typical Conditions |
|---|---|---|
| Dimethylamine | 2-Ethyl-4-(dimethylamino)benzaldehyde | Heating in a suitable solvent (e.g., DMSO, DMF) |
| Piperidine | 2-Ethyl-4-(piperidin-1-yl)benzaldehyde | Heating, possibly with a base (e.g., K₂CO₃) |
| Morpholine | 2-Ethyl-4-morpholinobenzaldehyde | Heating in a suitable solvent |
| Aniline | 2-Ethyl-4-(phenylamino)benzaldehyde | Elevated temperatures, often with a base |
Oxygen and sulfur nucleophiles can also displace the fluorine atom in this compound. Strong nucleophiles are generally required, and the reactions are often conducted under basic conditions to generate the more potent alkoxide or thiolate anions.
Oxygen Nucleophiles: Common oxygen nucleophiles include alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide. These reactions lead to the formation of aryl ethers. The reaction of this compound with sodium methoxide, for example, would yield 2-ethyl-4-methoxybenzaldehyde.
Sulfur Nucleophiles: Sulfur-based nucleophiles, particularly thiolates (RS⁻), are highly effective in SNAr reactions due to the high polarizability and nucleophilicity of sulfur. nih.govchemrxiv.org These reactions are a common method for forming aryl thioethers. The reaction can be performed by treating this compound with a thiol (e.g., thiophenol, ethanethiol) in the presence of a base like sodium hydroxide (B78521) or potassium carbonate.
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Methoxide | Sodium Methoxide (NaOCH₃) | 2-Ethyl-4-methoxybenzaldehyde |
| Phenoxide | Sodium Phenoxide (NaOPh) | 2-Ethyl-4-phenoxybenzaldehyde |
| Ethanethiolate | Sodium Ethanethiolate (NaSEt) | 2-Ethyl-4-(ethylthio)benzaldehyde |
| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 2-Ethyl-4-(phenylthio)benzaldehyde |
Directed Metalation Strategies for Ring Functionalization
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates with an organolithium reagent (like n-butyllithium or sec-butyllithium), facilitating deprotonation at an adjacent (ortho) position. wikipedia.orgorganic-chemistry.org
The aldehyde group in this compound is generally incompatible with strong organolithium bases due to its susceptibility to nucleophilic attack. However, it can be converted in situ into a suitable DMG. harvard.edu A common strategy involves the transient protection of the aldehyde by reacting it with a lithium amide to form an α-amino alkoxide intermediate. This intermediate then acts as a potent DMG, directing lithiation to the C3 position (ortho to the aldehyde group). harvard.edu Subsequent quenching of the resulting aryllithium species with an electrophile introduces a new substituent at this position.
The process is as follows:
Protection and DMG Formation: The aldehyde reacts with a lithium amide (e.g., lithium N-isopropylcyclohexylamide) to form a bulky α-amino alkoxide.
ortho-Lithiation: A strong base, typically sec-butyllithium, selectively removes the proton at the C3 position, which is ortho to the directing group.
Electrophilic Quench: The generated aryllithium intermediate reacts with an electrophile (E⁺).
Deprotection: Aqueous workup hydrolyzes the α-amino alkoxide, regenerating the aldehyde group and yielding the 3-substituted product.
| Electrophile (E⁺) | Reagent Example | Product after Workup |
|---|---|---|
| Iodine | I₂ | 2-Ethyl-4-fluoro-3-iodobenzaldehyde |
| Carbon Dioxide | CO₂ (gas) | 2-Ethyl-4-fluoro-3-formylbenzoic acid |
| Dimethyl disulfide | (CH₃S)₂ | 2-Ethyl-4-fluoro-3-(methylthio)benzaldehyde |
| Trimethylsilyl chloride | (CH₃)₃SiCl | 2-Ethyl-4-fluoro-3-(trimethylsilyl)benzaldehyde |
Reactions Involving the Ethyl Substituent
Alkylation and Dealkylation Strategies
Alkylation: Directly adding another alkyl group to the ethyl substituent of this compound is not a straightforward process. Friedel-Crafts alkylation on the aromatic ring could occur, but the existing aldehyde group is strongly deactivating, making such reactions difficult. youtube.com Furthermore, polyalkylation is a common issue in Friedel-Crafts reactions. youtube.com A more viable, albeit multi-step, approach involves functionalizing the benzylic position first, as discussed in section 3.3.2.
Dealkylation: The removal of the ethyl group from the benzene ring is known as hydrodealkylation. This process is typically carried out under harsh conditions, such as high temperatures (500–650 °C) and pressures (20–60 atm) in the presence of hydrogen gas and a metal catalyst (e.g., chromium, molybdenum, or platinum oxide). wikipedia.org Under these conditions, the ethyl group is cleaved to yield 4-fluorobenzaldehyde and ethane. Given the sensitivity of the aldehyde group, this method may not be synthetically practical without its prior reduction or protection. Catalytic dealkylation can also be performed using zeolite catalysts. ijche.irgoogle.com
Selective Functionalization of the Ethyl Group
The most reactive site on the ethyl substituent is the benzylic position (the -CH₂- group directly attached to the aromatic ring). This position is susceptible to radical, cationic, and anionic intermediates, which are stabilized by resonance with the benzene ring. libretexts.orglibretexts.org
Benzylic Bromination: A common method for functionalizing the benzylic position is through radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light. libretexts.orglibretexts.org This reaction selectively introduces a bromine atom at the benzylic carbon.
Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the ethyl group. masterorganicchemistry.comchemistry.coach Vigorous oxidation will cleave the entire ethyl group to form a carboxylic acid, resulting in 4-fluoro-3-formylbenzoic acid. Milder, more controlled oxidation can convert the benzylic methylene group into a carbonyl, yielding 1-(2-formyl-5-fluorophenyl)ethan-1-one.
Protection Strategy: Since the aldehyde group is sensitive to many of the reagents used for benzylic functionalization (especially oxidizing and organometallic reagents), it must be protected beforehand. reddit.com A common strategy is to convert the aldehyde into a cyclic acetal (B89532) using ethylene (B1197577) glycol and an acid catalyst. The acetal is stable under radical, basic, and oxidative conditions and can be easily removed by aqueous acid hydrolysis after the desired functionalization is complete.
A typical sequence for selective functionalization would be:
Protection: React this compound with ethylene glycol to form 2-(2-ethyl-4-fluorophenyl)-1,3-dioxolane.
Functionalization: Perform benzylic bromination with NBS to yield 2-(2-(1-bromoethyl)-4-fluorophenyl)-1,3-dioxolane.
Substitution/Further Reaction: The benzylic bromide can be used in SN2 reactions with various nucleophiles (e.g., CN⁻, OH⁻, OR⁻) to introduce new functional groups.
Deprotection: Hydrolyze the acetal with aqueous acid to restore the aldehyde group.
| Reaction Type | Reagents | Intermediate (Protected) | Final Product (Deprotected) |
|---|---|---|---|
| Benzylic Bromination | 1. Ethylene glycol, H⁺ 2. NBS, initiator | 2-(2-(1-Bromoethyl)-4-fluorophenyl)-1,3-dioxolane | 2-(1-Bromoethyl)-4-fluorobenzaldehyde |
| Benzylic Oxidation (to ketone) | 1. Ethylene glycol, H⁺ 2. Mild oxidant (e.g., CrO₃) | 1-(2-(1,3-Dioxolan-2-yl)-5-fluorophenyl)ethan-1-one | 1-(2-Formyl-5-fluorophenyl)ethan-1-one |
| Substitution (from bromide) | 1. (Protection & Bromination) 2. NaCN | 2-(2-(1-Cyanoethyl)-4-fluorophenyl)-1,3-dioxolane | 2-(2-Formyl-5-fluorophenyl)propanenitrile |
Complex Rearrangements and Cyclization Reactions
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific, publicly available research detailing the complex rearrangement and cyclization reactions of this compound. While the structural motifs of this compound—a substituted benzaldehyde (B42025)—suggest potential reactivity in various named reactions known to form heterocyclic systems (such as the Pictet-Spengler, Pomeranz-Fritsch, or Bischler-Napieralski reactions), no studies have been published that specifically utilize this compound as a substrate for these or other complex intramolecular transformations.
The aldehyde functional group, in conjunction with the ethyl and fluoro substituents on the aromatic ring, presents a unique electronic and steric environment. In theory, this substrate could participate in a variety of cyclization reactions, potentially leading to the formation of novel quinoline, isoquinoline, or other fused heterocyclic structures. Such reactions are of significant interest in medicinal and materials chemistry due to the prevalence of fluorinated heterocycles in bioactive compounds and functional materials.
However, the absence of empirical data in peer-reviewed journals, patents, or chemical repositories means that any discussion of its specific reaction pathways, potential products, and the influence of its particular substitution pattern would be purely speculative. To maintain scientific accuracy, this article cannot provide detailed research findings, mechanisms, or data tables for reactions that have not been experimentally validated and reported for this compound.
Further experimental investigation is required to elucidate the behavior of this compound in complex rearrangement and cyclization reactions. Such research would be necessary to characterize the resulting products, determine reaction efficiencies, and understand the mechanistic pathways involved. Without such studies, a scientifically rigorous account of this specific area of its chemical reactivity cannot be provided.
Derivatization Strategies and Synthesis of Analogues from 2 Ethyl 4 Fluorobenzaldehyde
Synthesis of Substituted Pyridines and Quinoxalines
The aldehyde functional group of 2-ethyl-4-fluorobenzaldehyde is a key handle for the construction of nitrogen-containing heterocyclic rings like pyridines and quinoxalines through various condensation and cyclization reactions.
Substituted Pyridines: Polysubstituted pyridines can be synthesized using multi-component reactions where an aldehyde is a key building block. nih.gov One of the most established methods is the Hantzsch pyridine (B92270) synthesis. While the classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849), modern variations allow for significant structural diversity. researchgate.net In a plausible Hantzsch-type reaction, this compound could be condensed with a β-ketoester (like ethyl acetoacetate) and an ammonia source (such as ammonium (B1175870) acetate) to yield a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine derivative. nih.gov
Another powerful strategy is the catalytic intermolecular aza-Wittig/Diels-Alder sequence. nih.gov In this approach, an aldehyde reacts to form a 2-azadiene intermediate, which then undergoes a [4+2] cycloaddition with a suitable dienophile to construct the pyridine ring. nih.gov The use of this compound in such sequences would lead to pyridines bearing the 2-ethyl-4-fluorophenyl substituent, a motif of interest in agrochemical and pharmaceutical research. nih.gov
Quinoxalines: Quinoxaline (B1680401) derivatives are typically synthesized via the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. mtieat.orgnih.gov The this compound can be used as a precursor to the required dicarbonyl species. For instance, the aldehyde can be converted to an α-haloketone, which then serves as a synthon for the 1,2-dicarbonyl moiety upon reaction with an o-phenylenediamine. This condensation reaction is a cornerstone of quinoxaline synthesis and can be performed under various conditions, including catalysis by acids or the use of green solvents like water. nih.govnih.gov
| Reaction Type | Reactants | Key Features | Expected Product Type |
|---|---|---|---|
| Hantzsch Pyridine Synthesis | Aromatic Aldehyde, β-Ketoester, Ammonia Source | One-pot, multi-component reaction leading to dihydropyridines, followed by oxidation. | Substituted Pyridine |
| Quinoxaline Synthesis | o-Phenylenediamine, 1,2-Dicarbonyl Compound (derived from an aldehyde) | Condensation-cyclization reaction. | Substituted Quinoxaline |
Preparation of Fluorinated Carboxylic Acids and Esters
The aldehyde group of this compound is in the +1 oxidation state and can be readily oxidized to a carboxylic acid (+3 oxidation state) or converted into an ester.
Fluorinated Carboxylic Acids: The oxidation of aromatic aldehydes to their corresponding carboxylic acids is a fundamental transformation in organic chemistry. Various oxidizing agents can accomplish this conversion. For fluorinated aldehydes, methods such as oxidation with potassium permanganate (B83412) or chromic acid are effective. orgsyn.org A more contemporary and milder approach involves catalytic oxidation using molecular oxygen in the presence of transition metal catalysts, such as cobalt and copper acetate (B1210297) complexes. chemicalbook.com This method offers high efficiency and better environmental compatibility. Applying such a catalytic system to this compound would be expected to produce 2-ethyl-4-fluorobenzoic acid in high yield. chemicalbook.com
Fluorinated Esters: Fluorinated esters can be prepared from this compound through a two-step sequence involving oxidation followed by esterification. Once 2-ethyl-4-fluorobenzoic acid is obtained, it can be converted to a variety of esters via the Fischer esterification method. libretexts.org This reaction involves heating the carboxylic acid with an alcohol (e.g., ethanol (B145695), methanol) in the presence of a strong acid catalyst, typically sulfuric acid. libretexts.orgyoutube.com The reaction is reversible and is often driven to completion by removing the water formed during the reaction.
Alternatively, direct conversion of the aldehyde to an ester is possible through methods like the Tishchenko reaction, although this is more common for aldehydes lacking α-hydrogens. A more general approach would be the oxidation of the aldehyde in the presence of an alcohol, which can sometimes lead directly to the ester product, bypassing the isolation of the carboxylic acid intermediate.
| Target Derivative | Synthetic Method | Key Reagents | Typical Yield |
|---|---|---|---|
| 2-Ethyl-4-fluorobenzoic Acid | Catalytic Oxidation | O₂, Co(OAc)₂, Cu(OAc)₂ | >90% chemicalbook.com |
| Ethyl 2-ethyl-4-fluorobenzoate | Fischer Esterification | 2-Ethyl-4-fluorobenzoic acid, Ethanol, H₂SO₄ (cat.) | Variable, depends on conditions |
Construction of Heterocyclic Systems (e.g., Thiadiazoles, Pyrimidines, Oxazolones)
Beyond pyridines and quinoxalines, the aldehyde functionality of this compound enables its incorporation into a wide range of other heterocyclic scaffolds.
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved from an aldehyde precursor, although it often requires conversion to an intermediate. A common route involves the reaction of a carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.comjocpr.com Therefore, this compound would first be oxidized to the corresponding carboxylic acid, which is then cyclized with thiosemicarbazide to yield the 2-amino-5-(2-ethyl-4-fluorophenyl)-1,3,4-thiadiazole derivative. mdpi.com
Pyrimidines: The Biginelli reaction is a classic multi-component reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.gov This one-pot synthesis is a highly efficient method for creating the pyrimidine (B1678525) core. Using this compound in a Biginelli reaction with ethyl acetoacetate (B1235776) and urea would yield a dihydropyrimidinone bearing the 2-ethyl-4-fluorophenyl group at the 4-position of the ring. researchgate.netnih.gov These structures are valuable intermediates for further functionalization.
Oxazolones: The Erlenmeyer-Plöchl reaction is the most direct method for synthesizing oxazolones (azlactones) from an aromatic aldehyde. sphinxsai.comrfppl.co.in This reaction involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate. researchgate.netcrpsonline.comijceronline.com The reaction proceeds via an intermediate that cyclizes and dehydrates to form the 4-benzylidene-oxazol-5-one derivative. Employing this compound in this reaction would directly yield 4-((2-ethyl-4-fluorophenyl)methylene)-2-phenyloxazol-5(4H)-one.
Synthesis of Amino Acid Derivatives
The aldehyde group is a suitable starting point for the synthesis of α-amino acids and their derivatives. The Strecker synthesis is a well-established method that converts an aldehyde into an α-amino acid. The reaction involves treating the aldehyde with a mixture of ammonia and potassium cyanide, which forms an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. Applying the Strecker synthesis to this compound would produce (2-ethyl-4-fluorophenyl)glycine.
Furthermore, this compound can be used in reactions to create more complex amino acid analogues. For example, it can participate as the aldehyde component in Horner-Wadsworth-Emmons reactions to form α,β-unsaturated amides that incorporate an α-aminophosphonate moiety, which are analogues of α-amino esters. mdpi.com Such reactions demonstrate the utility of the aldehyde in building peptide isosteres and other mimetics.
Development of Novel Reagents and Ligands utilizing the this compound Scaffold
The unique substitution pattern of this compound makes it an attractive scaffold for developing novel reagents and ligands. A molecular scaffold is a core structure upon which other chemical groups are built to create a library of related compounds. nih.govrsc.org
The key features of the this compound scaffold are:
Aldehyde Group: This provides a reactive site for conjugation to other molecules, such as amines, hydrazines, or active methylene (B1212753) compounds, allowing for the straightforward attachment of the scaffold to biomolecules, surfaces, or other synthetic constructs.
Fluorine Atom: The presence of fluorine can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. In the context of medicinal chemistry, fluorine substitution is a common strategy to enhance binding affinity and improve pharmacokinetic profiles. nih.gov Furthermore, the isotope fluorine-18 is a positron emitter, making fluorinated scaffolds valuable for the development of PET (Positron Emission Tomography) imaging agents.
Ethyl Group: The ethyl group increases the lipophilicity of the scaffold, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Ethyl 4 Fluorobenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In 2-ethyl-4-fluorobenzaldehyde, the ¹H NMR spectrum exhibits distinct signals corresponding to the aldehyde, aromatic, and ethyl protons.
Aldehyde Proton: A characteristic singlet for the aldehyde proton (-CHO) is expected to appear significantly downfield, typically in the range of δ 9.9-10.4 ppm. docbrown.infoyoutube.com This pronounced downfield shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group.
Aromatic Protons: The aromatic region of the spectrum will show signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom. Their chemical shifts are generally found between δ 7.0 and 8.0 ppm.
Ethyl Group Protons: The ethyl group (-CH₂CH₃) gives rise to two distinct signals. A quartet is expected for the methylene (B1212753) protons (-CH₂) due to coupling with the three adjacent methyl protons. A triplet is expected for the methyl protons (-CH₃) due to coupling with the two adjacent methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde H (-CHO) | 9.9 - 10.4 | Singlet (s) |
| Aromatic H | 7.0 - 8.0 | Multiplet (m) |
| Methylene H (-CH₂) | ~2.7 | Quartet (q) |
| Methyl H (-CH₃) | ~1.2 | Triplet (t) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.
Carbonyl Carbon: The carbon atom of the aldehyde group (C=O) is highly deshielded and appears far downfield, typically in the range of δ 190-200 ppm. pressbooks.pubdocbrown.infolibretexts.orgfiveable.mechemistrysteps.com
Aromatic Carbons: The six carbons of the benzene ring will show signals in the aromatic region (δ 110-170 ppm). The carbon atom directly bonded to the fluorine atom will exhibit a large C-F coupling constant. The chemical shifts of the other aromatic carbons are influenced by the electron-donating ethyl group and the electron-withdrawing aldehyde and fluoro groups. nih.gov
Ethyl Group Carbons: The two carbon atoms of the ethyl group will appear in the upfield (aliphatic) region of the spectrum, typically below δ 30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C (-CHO) | 190 - 200 |
| Aromatic C (C-F) | 160 - 170 (with C-F coupling) |
| Aromatic C | 110 - 140 |
| Methylene C (-CH₂) | ~25 |
| Methyl C (-CH₃) | ~15 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F is a 100% naturally abundant isotope with a spin of 1/2, it provides sharp signals over a wide chemical shift range, making it an excellent tool for structural analysis. wikipedia.orgacs.orgnih.gov For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the aromatic ring. The precise chemical shift provides information about the electronic environment of the fluorine atom. For instance, in 2-fluorobenzaldehyde, the fluorine signal appears at approximately -124.7 ppm. researchgate.net Coupling between the ¹⁹F nucleus and nearby protons on the aromatic ring can also be observed, providing further structural information.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would show a cross-peak between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. It would also reveal correlations between adjacent aromatic protons. science.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms. sdsu.eduyoutube.com An HSQC spectrum would show a correlation peak for each C-H bond, for example, connecting the aldehyde proton signal to the aldehyde carbon signal, and the ethyl group proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This is crucial for piecing together the molecular structure. For example, an HMBC spectrum could show correlations from the aldehyde proton to carbons in the aromatic ring, and from the ethyl group protons to the aromatic carbon to which the ethyl group is attached. science.govyoutube.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group will appear around 1700-1720 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency to near 1705 cm⁻¹. pressbooks.publibretexts.org
Aldehyde C-H Stretch: Two distinct, weaker bands for the aldehyde C-H stretch are typically observed around 2700-2800 cm⁻¹ and 2800-2900 cm⁻¹. pressbooks.publibretexts.org The presence of these bands is a strong indicator of an aldehyde functional group. spectroscopyonline.com
Aromatic C=C Stretch: Medium to weak absorptions in the region of 1450-1650 cm⁻¹ correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.
C-F Stretch: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected in the range of 1250-1000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aldehyde (-CHO) | C=O Stretch | 1700 - 1720 | Strong |
| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 (two bands) | Weak to Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1650 | Medium to Weak |
| Fluoro Group | C-F Stretch | 1250 - 1000 | Strong |
| Ethyl Group | C-H Stretch | 2850 - 3000 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Molecular Ion Peak (M⁺): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. This is the peak with the highest m/z value and represents the intact molecule with one electron removed.
Fragmentation Patterns: The molecular ion is often unstable and can break apart into smaller, charged fragments. chemguide.co.uk Common fragmentation pathways for aromatic aldehydes include:
Loss of a hydrogen atom (M-1): Formation of a stable acylium ion by the loss of the aldehyde proton.
Loss of the formyl group (M-29): Cleavage of the C-CHO bond, resulting in the loss of a CHO radical.
Loss of a methyl radical from the ethyl group (M-15): Fragmentation of the ethyl side chain.
Loss of carbon monoxide (M-28): A common fragmentation pathway for aromatic aldehydes after the initial loss of a hydrogen atom.
The presence of a fluorine atom is generally stable on the aromatic ring and is less likely to be lost as a primary fragmentation step. acs.org The analysis of these fragment ions helps to confirm the structure of the parent molecule.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment |
| M⁺ | Molecular Ion |
| M-1 | [M-H]⁺ |
| M-15 | [M-CH₃]⁺ |
| M-29 | [M-CHO]⁺ or [M-C₂H₅]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide mass measurements with high accuracy (typically <5 ppm). This precision allows for the determination of a molecule's empirical formula from its exact mass.
For this compound (C₉H₉FO), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis of a purified sample would yield an experimental mass that closely matches this theoretical value, thereby confirming its elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. The data generated is crucial for verifying the identity of newly synthesized batches or for identifying the compound in complex mixtures. nih.govpnnl.gov
Table 1: Theoretical High-Resolution Mass Data for this compound (C₉H₉FO) This table is interactive. Click on the headers to sort.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉FO |
| Monoisotopic Mass | 152.06373 Da |
| Theoretical m/z [M+H]⁺ | 153.07151 Da |
| Theoretical m/z [M-H]⁻ | 151.05595 Da |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is employed to confirm the molecular structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (or a protonated/deprotonated precursor ion) of the compound, as identified by an initial mass scan (MS1), is selectively isolated. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation spectrum (MS2) serves as a structural fingerprint.
For this compound, the fragmentation is predictable based on its structure. Common fragmentation pathways would include the loss of the ethyl group (-29 Da), the formyl radical (-29 Da), or carbon monoxide (-28 Da). By comparing the experimentally observed fragment masses with theoretically predicted fragments, the connectivity of the atoms within the molecule can be confirmed. This technique is invaluable for distinguishing between structural isomers, which would exhibit different fragmentation patterns. nih.gov Data from the closely related 4-fluorobenzaldehyde (B137897) shows major peaks at m/z 124 (molecular ion), 123 (loss of H), and 95 (loss of CHO), providing a basis for interpreting the spectrum of its ethyl-substituted derivative. nih.gov
Table 2: Plausible MS/MS Fragmentation of this compound (Precursor Ion: [M+H]⁺, m/z 153.07) This table is interactive. Click on the headers to sort.
| Product Ion (m/z) | Proposed Neutral Loss | Formula of Loss |
|---|---|---|
| 125.0760 | Loss of Carbon Monoxide | CO |
| 124.0682 | Loss of Ethyl Radical | C₂H₅ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. shu.ac.uk
The structure of this compound contains two primary chromophores: the benzene ring and the carbonyl group (C=O) of the aldehyde. These give rise to two main types of electronic transitions:
π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the aromatic ring and the carbonyl group and typically result in strong absorption bands in the UV region. shu.ac.ukuzh.ch
n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. uzh.ch These transitions are characteristically weak and appear at longer wavelengths than the π → π* transitions. shu.ac.uk
The solvent used for analysis can influence the position of these absorption bands; polar solvents can cause a blue shift (to shorter wavelengths) in n → π* transitions. shu.ac.ukpharmatutor.org
Table 3: Expected Electronic Transitions for this compound This table is interactive. Click on the headers to sort.
| Transition Type | Orbitals Involved | Associated Chromophore | Expected Spectral Region |
|---|---|---|---|
| π → π* | π bonding → π* antibonding | Aromatic Ring, Carbonyl Group | Shorter Wavelength UV |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique requires a single, high-quality crystal of this compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov
This electron density map allows for the determination of exact atomic positions, from which highly accurate measurements of bond lengths, bond angles, and torsion angles can be derived. Furthermore, X-ray crystallography reveals information about the crystal lattice, including the unit cell dimensions and the packing of molecules within the crystal structure. This can provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state properties of the compound. While no public crystal structure data for this compound is currently available, this technique remains the gold standard for unambiguous structural elucidation in the solid phase.
Table 4: Structural Parameters Obtainable from X-ray Crystallography This table is interactive. Click on the headers to sort.
| Parameter | Description |
|---|---|
| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C-C, C=O, C-F). |
| Bond Angles | The angle formed between three connected atoms. |
| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |
| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). st-andrews.ac.uk |
| Space Group | The mathematical description of the symmetry of the crystal structure. |
Computational Chemistry and Theoretical Investigations of 2 Ethyl 4 Fluorobenzaldehyde
Reaction Mechanism Elucidation through Computational Modeling:
Transition State Analysis
Should peer-reviewed research on these specific computational aspects of 2-ethyl-4-fluorobenzaldehyde become available, the generation of the requested article would be possible.
Energy Profiles and Reaction Kinetics
Detailed energy profiles and reaction kinetics for reactions involving this compound have not been specifically reported. In general, computational studies of reaction mechanisms for benzaldehyde (B42025) derivatives would involve mapping the potential energy surface for a given reaction. This would include identifying transition states and calculating activation energies, which are crucial for understanding the kinetics of a reaction. For example, the Horner-Wadsworth-Emmons reaction, which can involve substituted benzaldehydes, is a type of reaction where computational analysis could provide valuable mechanistic insights. However, no such specific studies have been published for this compound.
Structure-Reactivity Relationship Studies through Quantitative Structure-Activity Relationships (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in drug discovery and materials science for predicting the biological activity or properties of compounds based on their molecular structure. These models are built by establishing a mathematical relationship between a set of molecular descriptors and the observed activity. While QSAR studies have been performed on various classes of compounds, including derivatives of benzaldehyde, no specific QSAR models have been developed for a series of compounds centered around the this compound scaffold. The development of such a model would require a dataset of this compound derivatives with measured biological activities, which is not currently available.
Design of Novel this compound Derivatives through Virtual Screening
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be either structure-based or ligand-based. In the absence of a known biological target for this compound, and without a set of known active derivatives, performing a meaningful virtual screening campaign to design novel derivatives is not feasible. While virtual screening has been successfully applied to identify potential inhibitors from libraries of benzaldehyde thiosemicarbazone derivatives against specific targets like DNA gyrase B of Mycobacterium tuberculosis, similar research has not been extended to this compound. nih.gov
Role and Applications of 2 Ethyl 4 Fluorobenzaldehyde in Organic Synthesis and Chemical Research
Key Intermediate in the Synthesis of Complex Organic Molecules
As a substituted benzaldehyde (B42025), 2-ethyl-4-fluorobenzaldehyde serves as a versatile intermediate in multi-step organic synthesis. Aromatic aldehydes are foundational building blocks for creating a wide array of more complex structures. synthetikaeu.com The aldehyde functional group is highly reactive and participates in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
Key reactions involving the aldehyde group include:
Condensation Reactions: It can react with amines to form Schiff bases, which are themselves important intermediates for synthesizing various heterocyclic compounds.
Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde to an alkene, introducing new carbon-carbon double bonds.
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group yields secondary alcohols, which can be further elaborated.
Reductions and Oxidations: The aldehyde can be reduced to a primary alcohol (benzyl alcohol derivative) or oxidized to a carboxylic acid (benzoic acid derivative).
The presence of the fluorine and ethyl groups on the aromatic ring provides additional layers of control and functionality. The fluorine atom significantly alters the electronic properties of the ring, influencing the reactivity of the aldehyde and the benzene (B151609) ring itself. The ethyl group introduces steric bulk, which can direct the regioselectivity of subsequent reactions on the aromatic ring. This makes this compound a valuable starting material for producing pharmaceuticals, agrochemicals, and other fine chemicals with precisely defined three-dimensional structures. guidechem.com
Building Block for Advanced Materials Research (e.g., polymers, liquid crystals)
The unique structure of this compound makes it a promising candidate for the synthesis of advanced materials. Benzaldehyde derivatives are known to be used in the preparation of functionalized polymers. synthetikaeu.com The aldehyde group can be polymerized through various condensation polymerization reactions, leading to materials with specific optical or thermal properties.
In the field of liquid crystals, molecular shape and polarity are critical. The bent shape and polar nature of substituted benzaldehydes can be exploited to create mesogenic molecules—the fundamental units of liquid crystalline phases. ajchem-a.com The incorporation of a fluorine atom is a common strategy in liquid crystal design to tune properties such as dielectric anisotropy and melting point. The ethyl group can influence the packing of the molecules in the liquid crystalline state. Research has shown that benzaldehyde-containing polymers can be used to create alignment layers for liquid crystal cells, where the pretilt angle of the liquid crystal director can be precisely controlled. researchgate.net
Table 1: Potential Influence of Substituents on Material Properties This table is illustrative and based on general principles of materials chemistry.
| Substituent Group | Potential Effect on Polymer/Liquid Crystal Properties |
|---|---|
| Aldehyde (-CHO) | Provides a reactive site for polymerization and cross-linking. |
| Fluorine (-F) | Modifies polarity, dielectric anisotropy, and intermolecular interactions. |
| Ethyl (-CH₂CH₃) | Influences molecular packing, solubility, and transition temperatures. |
Precursor for Developing New Catalytic Systems
While not a catalyst itself, this compound serves as a valuable precursor for synthesizing ligands, which are essential components of modern catalytic systems. The aldehyde functionality is readily converted into various coordinating groups. For instance, condensation with chiral amines can produce chiral Schiff base (or imine) ligands. These ligands are widely used in asymmetric catalysis, where they coordinate to a metal center (e.g., manganese, cobalt, copper) to create a catalyst that can selectively produce one enantiomer of a chiral product.
The electronic properties imparted by the fluorine atom can influence the electron density at the metal center, thereby tuning the catalytic activity and selectivity of the final complex. The steric hindrance from the ethyl group can also play a crucial role in controlling the stereochemical outcome of the catalyzed reaction. Therefore, by modifying this compound, chemists can design and synthesize custom ligands for a wide range of catalytic applications, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. synthetikaeu.com
Utility in Radiochemistry Research
In the field of radiochemistry, particularly for Positron Emission Tomography (PET), the introduction of the positron-emitting isotope Fluorine-18 (¹⁸F) into a molecule is a critical step. nih.gov Aromatic fluorination is a common method for synthesizing PET radiotracers. acs.org this compound is an ideal precursor for the synthesis of its ¹⁸F-labeled counterpart, [¹⁸F]this compound.
The synthesis would typically involve a nucleophilic aromatic substitution reaction (SₙAr) on a precursor molecule where the 4-position is substituted with a good leaving group, such as a nitro (-NO₂) or a trimethylammonium (-N⁺(CH₃)₃) group. The precursor, 2-ethyl-4-(leaving group)benzaldehyde, would be reacted with [¹⁸F]fluoride ion. The high temperatures and polar aprotic solvents used in these reactions facilitate the displacement of the leaving group by the [¹⁸F]fluoride. acs.org
Once synthesized, [¹⁸F]this compound can be used as a radiolabeled building block. The aldehyde group remains available for further chemical transformations, allowing it to be conjugated to larger molecules, such as peptides or drug candidates, to create novel PET tracers for preclinical research. This two-step strategy allows for the late-stage introduction of the radioisotope, which is crucial given the short half-life of ¹⁸F (approximately 110 minutes). nih.gov
Table 2: Typical Conditions for Aromatic ¹⁸F-Radiolabeling This table represents generalized conditions for nucleophilic aromatic fluorination for PET tracer synthesis.
| Parameter | Typical Condition | Source |
|---|---|---|
| Radioisotope | [¹⁸F]Fluoride (as K[¹⁸F]F or Cs[¹⁸F]F) | nih.gov |
| Phase Transfer Catalyst | Kryptofix 2.2.2 (K₂₂₂) | acs.org |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | acs.org |
| Temperature | 100–150 °C | nih.gov |
| Leaving Group | -NO₂, -N⁺(CH₃)₃, Halogens (Br, I) | nih.gov |
Model Compound for Fundamental Mechanistic Studies in Fluorine Chemistry
The study of reaction mechanisms involving fluorinated organic compounds is crucial for advancing synthetic methodologies. This compound serves as an excellent model compound for such investigations. The molecule contains three distinct functional groups on a benzene ring, allowing researchers to probe how they influence each other's reactivity.
For example, researchers can study:
Electronic Effects: The fluorine atom and the aldehyde group are both electron-withdrawing (via induction and resonance, respectively), while the ethyl group is weakly electron-donating. Their specific ortho, meta, and para relationships allow for the systematic study of how these electronic effects influence the rates and outcomes of reactions, such as nucleophilic or electrophilic substitution on the aromatic ring.
Steric Effects: The ethyl group ortho to the aldehyde and meta to the fluorine provides steric hindrance that can be compared against less hindered analogues (e.g., 4-fluorobenzaldehyde). This helps in quantifying the role of sterics in directing reaction pathways.
¹⁹F NMR Spectroscopy: The fluorine atom acts as a sensitive probe. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of reactions and characterize intermediates, as the chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.
By using this compound as a model substrate, chemists can gain fundamental insights into reaction kinetics, transition state geometries, and the interplay of electronic and steric factors in organofluorine chemistry. dtic.mil
Challenges, Future Perspectives, and Emerging Trends in Research on 2 Ethyl 4 Fluorobenzaldehyde
Overcoming Synthetic Challenges for Complex Derivatives
The synthesis of complex molecules derived from 2-ethyl-4-fluorobenzaldehyde presents a number of challenges inherent to fluorinated aromatic compounds. A primary difficulty lies in the controlled and selective introduction of additional functional groups onto the aromatic ring without disrupting the existing substituents. The carbon-fluorine bond is exceptionally strong, which imparts unique properties to the molecule but also makes certain transformations challenging.
Late-stage fluorination is a significant area of research aimed at introducing fluorine atoms into complex molecules at a later step in the synthetic sequence. pharmtech.com This approach can be more efficient than carrying the fluorine atom through a multi-step synthesis. However, developing selective and high-yielding late-stage fluorination methods for already substituted benzaldehydes remains an active area of investigation.
Researchers are actively exploring new synthetic methodologies to address these challenges. The development of novel catalysts and reagents that can operate under mild conditions and with high selectivity is a key focus. For instance, transition-metal-catalyzed cross-coupling reactions are being refined to allow for more precise and efficient formation of carbon-carbon and carbon-heteroatom bonds in the presence of the fluoro and ethyl substituents. pharmtech.com
Development of More Sustainable and Cost-Effective Synthetic Methodologies
In line with the growing emphasis on green chemistry, a significant future direction for the synthesis of this compound and its derivatives is the development of more sustainable and cost-effective methods. acs.orgresearchgate.net Traditional synthetic routes can involve the use of hazardous reagents, stoichiometric amounts of activating agents, and extensive purification steps, all of which contribute to environmental waste and increased costs. liberty.edu
One promising approach is the design of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the need to isolate intermediates. acs.orgliberty.edu This not only saves time and resources but also minimizes waste generation. liberty.edu For example, a two-step, one-pot reduction/cross-coupling procedure has been developed for the synthesis of substituted benzaldehydes, which could potentially be adapted for this compound. acs.orgresearchgate.net
The use of catalysis is central to developing sustainable synthetic methods. The exploration of more abundant and less toxic metal catalysts, as well as organocatalysts, is an active area of research. These catalysts can often operate under milder reaction conditions and with higher efficiency, reducing energy consumption and by-product formation.
Furthermore, the use of alternative and greener solvents is being investigated to replace traditional volatile organic compounds. Water, ionic liquids, and deep eutectic solvents are being explored as potential reaction media that can offer environmental benefits and in some cases, enhanced reactivity and selectivity.
Exploration of Novel Reaction Pathways and Catalytic Systems
The discovery and development of novel reaction pathways and catalytic systems are crucial for expanding the synthetic utility of this compound. Researchers are continuously seeking new ways to transform the aldehyde group and to functionalize the aromatic ring in a controlled and predictable manner.
One area of exploration is the use of directed metalation, where a directing group is used to guide a metalating agent to a specific position on the aromatic ring, allowing for subsequent functionalization. liberty.edu This strategy could enable the introduction of a wide range of substituents at the positions ortho to the existing groups on the this compound scaffold.
The development of novel catalytic systems is also a key focus. For instance, the use of photoredox catalysis, which utilizes light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. This approach could open up new avenues for the functionalization of this compound under mild and environmentally friendly conditions.
Additionally, biocatalysis, which employs enzymes to carry out chemical transformations, offers the potential for highly selective and sustainable syntheses. acs.org While still an emerging area for this specific class of compounds, the development of engineered enzymes could provide new and efficient routes to chiral derivatives of this compound.
| Reaction Type | Catalyst/Reagent | Potential Application for this compound |
| Cross-Coupling | Palladium, Nickel, Copper | Introduction of new carbon-carbon or carbon-heteroatom bonds. |
| Directed Metalation | Organolithium reagents | Regioselective functionalization of the aromatic ring. |
| Photoredox Catalysis | Ruthenium or Iridium complexes | Novel transformations under mild conditions. |
| Biocatalysis | Engineered Enzymes | Enantioselective synthesis of chiral derivatives. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, including the synthesis of this compound and its derivatives. nih.govengineering.org.cnjetir.org These computational tools can analyze vast amounts of chemical data to predict the outcomes of reactions, suggest optimal reaction conditions, and even design novel synthetic routes. nih.govrjptonline.org
Machine learning models can also be trained to predict the success or failure of a chemical reaction, as well as its potential yield. rjptonline.org By learning from large datasets of known reactions, these models can help chemists to identify the most promising reaction conditions to try in the laboratory, thereby reducing the amount of trial-and-error experimentation required. jetir.org
Furthermore, AI can be used to discover entirely new reactions and catalytic systems. By identifying patterns and relationships in chemical data that may not be apparent to human chemists, AI algorithms can suggest novel transformations that could be applied to the synthesis of this compound derivatives.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Retrosynthesis Prediction | AI algorithms suggest synthetic routes to a target molecule. engineering.org.cn | Faster design of synthetic strategies for complex derivatives. |
| Reaction Outcome Prediction | ML models predict the success and yield of a reaction. rjptonline.org | More efficient optimization of reaction conditions. |
| Novel Reaction Discovery | AI identifies new and potentially useful chemical transformations. | Expansion of the synthetic toolbox for this class of compounds. |
Expanding the Utility of this compound in Multidisciplinary Chemical Research
In medicinal chemistry, this compound can serve as a precursor for the synthesis of novel bioactive compounds. Substituted benzaldehydes are known to be important intermediates in the development of drugs for a variety of diseases. nih.govnih.gov For example, they have been used to create compounds with antitubercular and anticancer activities. nih.govmdpi.com The specific substitution pattern of this compound could lead to the discovery of new drug candidates with improved efficacy and safety profiles.
In materials science, fluorinated aromatic compounds are used in the development of advanced materials with unique properties. synthetikaeu.com this compound could be used as a monomer or a precursor to monomers for the synthesis of novel polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.
Furthermore, this compound can be a valuable tool in chemical biology as a molecular probe to study biological processes. The fluorine atom can be used as a reporter group for 19F NMR spectroscopy, allowing for the non-invasive monitoring of the molecule's interactions with biological targets.
The continued exploration of the reactivity of this compound and the development of new synthetic methods for its derivatization will undoubtedly lead to the discovery of new applications in these and other areas of chemical research.
Q & A
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions releasing volatile aldehydes.
- Spill Management : Neutralize with sodium bisulfite to convert residual aldehyde to non-volatile derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
